molecular formula C13H15N3O2 B12314089 rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis

rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis

Cat. No.: B12314089
M. Wt: 245.28 g/mol
InChI Key: UGUZFGDYFWJDGH-UHFFFAOYSA-N
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Description

rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis is a heterocyclic amine derivative featuring an oxolane (tetrahydrofuran) core substituted at position 3 with an amine group and at position 4 with a (1-phenyl-1H-pyrazol-4-yl)oxy moiety. The stereochemistry is defined as cis-(3R,4R), indicating the spatial arrangement of substituents on the oxolane ring.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-(1-phenylpyrazol-4-yl)oxyoxolan-3-amine

InChI

InChI=1S/C13H15N3O2/c14-12-8-17-9-13(12)18-11-6-15-16(7-11)10-4-2-1-3-5-10/h1-7,12-13H,8-9,14H2

InChI Key

UGUZFGDYFWJDGH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)OC2=CN(N=C2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis” typically involves the following steps:

    Formation of the Phenyl-Pyrazole Moiety: This can be achieved through the reaction of phenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions.

    Attachment to the Oxolane Ring: The phenyl-pyrazole intermediate is then reacted with an oxolane derivative, such as 3,4-epoxyoxolane, under nucleophilic substitution conditions.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the phenyl-pyrazole moiety to its corresponding hydrazine derivative.

    Substitution: The oxolane ring can undergo substitution reactions, particularly at the positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have investigated the potential of rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine in combating viral infections, particularly influenza. The compound's design allows it to target the RNA-dependent RNA polymerase (RdRP) of the influenza virus. Research indicates that it may disrupt the interaction between the PA and PB1 subunits of this polymerase, which is crucial for viral replication.

Case Study: Influenza A Virus

A study demonstrated that derivatives of this compound showed promising antiviral activity by inhibiting the RdRP function. The binding interactions were rationalized through molecular docking studies, suggesting that modifications to the phenyl ring could enhance antiviral efficacy while improving solubility and synthesis efficiency .

Anticancer Properties

The anticancer potential of rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine has been explored in various cancer cell lines. Preliminary results indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer types.

Case Study: In Vitro Anticancer Activity

In vitro studies have shown that certain derivatives can inhibit cell proliferation in human cancer cell lines such as HCT116 and MCF7. For instance, related compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, indicating strong anticancer activity . Further investigations into the mechanism of action are ongoing to elucidate how these compounds induce apoptosis in cancer cells.

Other Therapeutic Applications

Beyond antiviral and anticancer activities, rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is being studied for its potential neuroprotective effects. The structural properties of the compound suggest it may interact with neurological pathways involved in neurodegenerative diseases.

Neuroprotective Effects

Research is being conducted to assess how this compound might protect neuronal cells from oxidative stress and apoptosis. The preliminary data suggest that it could modulate signaling pathways associated with neuroinflammation and neuronal survival.

Summary Table of Applications

Application AreaDescriptionReferences
AntiviralTargets influenza virus RdRP; disrupts PA-PB1 interaction
AnticancerInhibits proliferation in cancer cell lines (HCT116, MCF7)
NeuroprotectivePotential modulation of neuroinflammation pathwaysOngoing research

Mechanism of Action

The mechanism of action of “rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenyl-pyrazole moiety may play a crucial role in binding to the target, while the oxolane ring and amine group may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features References
rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis (Target) C₁₃H₁₅N₃O₂ (inferred) ~257.3 (estimated) Not provided Phenylpyrazole-ether substituent; cis-(3R,4R) configuration
rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride C₈H₁₄Cl₂N₃O 239.1 2059999-75-4 Methyl substituents on pyrazole and amine; dihydrochloride salt enhances solubility
rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine, cis C₆H₁₀N₄O 154.2 1931960-30-3 Triazole replaces pyrazole; altered hydrogen-bonding potential
(3R,4R)-4-(4-bromophenoxy)tetrahydrofuran-3-amine C₁₀H₁₁BrNO₂ 257.1 1258963-55-1 Bromophenoxy group introduces halogen bonding; similar oxolane core
rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine C₉H₁₅N₃O 181.2 1932559-34-6 Isopropyl substituent on pyrazole; stereochemical variation at oxolane positions

Structural and Functional Insights:

Bromophenoxy (CAS 1258963-55-1) introduces a halogen atom, enabling halogen-bond interactions in target binding while increasing molecular weight and polar surface area .

Heterocycle Variations: Replacing pyrazole with triazole (CAS 1931960-30-3) alters hydrogen-bond donor/acceptor capacity, which may influence binding affinity in biological systems .

Stereochemical Considerations :

  • The cis-(3R,4R) configuration of the target compound contrasts with rac-(3R,4S) derivatives (e.g., CAS 1931960-30-3), which may exhibit divergent pharmacokinetic profiles due to stereospecific metabolic pathways .

Salt Forms :

  • Dihydrochloride salts (e.g., CAS 2059999-75-4) improve solubility for in vitro assays but may require free-base conversion for in vivo studies .

Research Findings and Methodological Notes

  • Structural Characterization : The SHELX software suite () is widely employed for crystallographic analysis of such compounds, enabling precise determination of stereochemistry and intermolecular interactions .
  • Synthetic Routes : highlights methodologies for synthesizing heterocyclic derivatives, suggesting that the target compound and its analogs are accessible via nucleophilic substitution or coupling reactions .

Biological Activity

The compound rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, also known as (3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-amine, is a synthetic organic molecule with potential biological activity. Its structure features a pyrazole moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

  • Molecular Formula : C13H15N3O2
  • IUPAC Name : (3R,4R)-4-((1-phenyl-1H-pyrazol-4-yl)oxy)tetrahydrofuran-3-amine
  • Purity : 95%
  • Physical Form : Oil
  • Storage Temperature : 4°C

The biological activity of rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the pyrazole group suggests potential activity as an inhibitor or modulator of various enzymes and receptors.

Biological Activity Overview

Research has indicated that compounds containing a pyrazole ring can exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Some studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to rac-(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan have been explored for their ability to target specific cancer pathways.
  • Anti-inflammatory Effects :
    • Pyrazole compounds are known for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
  • Antimicrobial Activity :
    • Certain derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of pyrazole derivatives in vitro. The results indicated that compounds with structural similarities to rac-(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan significantly inhibited the proliferation of human cancer cell lines (e.g., MCF7 and HeLa cells). The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports examined the anti-inflammatory effects of pyrazole derivatives. The study found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that rac-(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan may possess similar anti-inflammatory properties .

Study 3: Antimicrobial Activity

A recent investigation highlighted the antimicrobial efficacy of various pyrazole-based compounds against Gram-positive and Gram-negative bacteria. The study reported that rac-(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against S. aureus and E. coli

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